N-Acryloylglycine

Catalog No.
S663276
CAS No.
24599-25-5
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acryloylglycine

CAS Number

24599-25-5

Product Name

N-Acryloylglycine

IUPAC Name

2-(prop-2-enoylamino)acetic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N

SMILES

C=CC(=O)NCC(=O)O

Synonyms

N-(1-Oxo-2-propen-1-yl)glycine; N-(1-Oxo-2-propenyl)glycine; Acryloylaminoacetic Acid; N-(Carboxymethyl)acrylamide; N-Acryloylglycine; NSC 288735

Canonical SMILES

C=CC(=O)NCC(=O)O

Potential Role in Inborn Errors of Metabolism:

N-Acryloylglycine is classified as an acyl glycine, a minor metabolite typically derived from fatty acids in healthy individuals. However, research suggests that the excretion of specific acyl glycines, including N-Acryloylglycine, may be elevated in individuals with certain inborn errors of metabolism (IEM) . These are genetic disorders that disrupt the body's ability to process specific components like proteins, carbohydrates, or fats, leading to a buildup of harmful byproducts.

Studying the abnormal levels of N-Acryloylglycine and other acyl glycines in urine or blood samples holds potential as a diagnostic tool for identifying specific IEMs. This could lead to earlier diagnosis and prompt intervention, potentially improving outcomes for patients.

Research in Toxicology and Safety Assessment:

N-Acryloylglycine, along with other related compounds, has been investigated in the field of toxicology due to its structural similarities to certain environmental toxins and potential industrial chemicals.

N-Acryloylglycine is an organic compound with the molecular formula C5_5H7_7N\O3_3 and a molecular weight of approximately 145.11 g/mol. It is classified as an N-acryloyl derivative of glycine, where the amino acid glycine is modified by the addition of an acryloyl group. This compound appears as a white crystalline solid and is soluble in water and organic solvents, making it versatile for various applications in both biological and chemical contexts.

  • Drug delivery: The molecule could be used as a carrier for drugs due to its potential for conjugation and manipulation [].
  • Biomaterials: N-Acryloylglycine's polymerizability suggests applications in developing hydrogels or other biocompatible materials for tissue engineering [].
, primarily due to the presence of both the acryloyl group and the amine functional group. Key reactions include:

  • Polymerization: N-Acryloylglycine can undergo radical polymerization, forming poly(N-acryloylglycine), which has applications in hydrogels and drug delivery systems .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing various derivatives.
  • Acylation: It can react with nucleophiles, such as amines or alcohols, leading to the formation of amides or esters, respectively.

N-Acryloylglycine exhibits notable biological activities. Research indicates that it has potential applications in wound healing due to its ability to promote cell proliferation and migration while possessing anti-inflammatory properties . Additionally, it serves as a substrate for glycine N-acyltransferase, suggesting its involvement in metabolic pathways related to amino acid acylation .

The synthesis of N-Acryloylglycine typically involves the reaction of glycine with acryloyl chloride through acylation reactions. A common method includes:

  • Acylation Reaction: Glycine is reacted with acryloyl chloride in an aqueous medium, often using a base to neutralize hydrochloric acid produced during the reaction.
  • Isolation: The product can be purified through crystallization or filtration techniques.

Alternative methods include one-pot processes that utilize ketones as starting materials, facilitating high yields without intermediate isolation .

: It is utilized in creating hydrogels for drug delivery and tissue engineering due to its biocompatibility and responsiveness to environmental stimuli .
  • Cosmetic Industry: Its properties make it suitable for use in skin care formulations.
  • Material Science: Poly(N-acryloylglycine) is explored for its potential in creating smart materials that respond to changes in pH or temperature.
  • Studies have shown that N-Acryloylglycine interacts effectively with biological systems, particularly in wound healing contexts. The polymeric nanoparticles derived from N-acryloylglycine have been demonstrated to enhance skin restoration by coordinating immune responses and promoting tissue repair . Furthermore, its interactions at the cellular level indicate potential for developing therapies targeting chronic wounds.

    Several compounds share structural similarities with N-Acryloylglycine, including:

    CompoundStructural FeaturesUnique Aspects
    Acryloyl chlorideContains an acryloyl groupHighly reactive; used as an acylating agent
    GlycineAmino acid structureNaturally occurring; simpler structure
    N-MethylacrylamideAcrylamide derivative with methyl substitutionExhibits different solubility and reactivity
    PolyacrylamidePolymer derived from acrylamideWidely used in gels; lacks amino acid moiety

    N-Acryloylglycine stands out due to its dual functionality as both an amino acid derivative and a polymerizable monomer, allowing it to bridge biological applications with material science.

    Physical Description

    Solid

    XLogP3

    -0.3

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
    H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    30602-14-3
    24599-25-5

    Wikipedia

    N-Acryloylglycine

    Dates

    Modify: 2023-08-15

    Modification of two types of cholesterol atherosclerosis in rabbits by blocking lipoprotein lysine epsilon-amino groups

    B I Weigensberg, J O Lough, R H More
    PMID: 3935126   DOI: 10.1016/0021-9150(85)90140-6

    Abstract

    In previous studies, it was shown that a lysine deficient diet reduces the severity of aortic cholesterol atherosclerosis in rabbits. Feeding 1-amino-3-imino N,N' propene diacetate (AIPD) produced 2 metabolic by products with active aldehyde groups 1-amino propenal acetic acid (APA) and malonyldialdehyde (MDA) that transiently block the lysine epsilon-amino groups of all proteins and lipoproteins in vivo. This paper reports the effects of blocking the lysine free epsilon-amino groups of all lipoproteins on 2 different types of cholesterol atherosclerosis; (1) A proliferative-type cholesterol atherosclerosis containing a high proportion of spindle-shaped myogenic foam cells rich in collagen and alcian blue-stainable material produced by feeding a diet containing cholesterol, peanut oil, ethanol and butylated hydroxyanisole and (2) cholesterol atherosclerosis containing a high proportion of polyhedral-shaped nonmyogenic macrophage-type foam cells produced by feeding cholesterol and oleic acid. After 14 weeks on the diets the mean +/- SD percent of intimal aortic area covered with the myogenic-type atherosclerosis in the control peanut oil-fed group was 34 +/- 6% and this was reduced to 13 +/- 3% in the peanut oil AIPD group. In contrast, after 14 weeks in the control oleic acid group the severity of atherosclerosis was 14 +/- 4% and this was increased to 36 +/- 7% in the oleic acid AIPD group. Aortic cholesterol concentration was decreased in the AIPD peanut oil group relative to its control but was increased in the AIPD oleic acid group relative to its control group. A higher concentration of AIPD metabolites accumulated in the atherosclerotic lesions of the oleic AIPD group than in the peanut oil AIPD group indicating that a larger amount of lysine blocked lipoprotein accumulated in the macrophage-rich lesions of the oleic acid AIPD group than in the myogenic-rich lesions of the peanut oil AIPD group. Blocking lysine epsilon-amino groups in vivo by feeding AIPD did not modify DNA synthesis in the aortae of either AIPD group relative to their control groups.


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